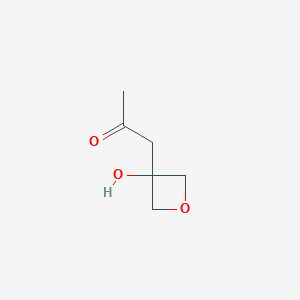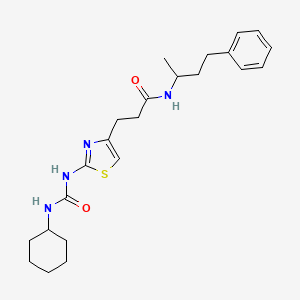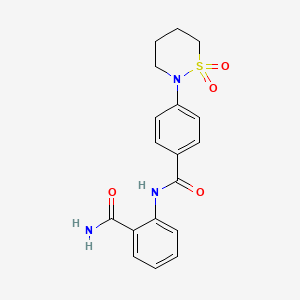![molecular formula C16H11ClFN3O3S B2986236 N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide CAS No. 338413-29-9](/img/structure/B2986236.png)
N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C16H11ClFN3O3S . It has a molecular weight of 379.793 Da . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide” can be represented by the InChI code: 1S/C16H11ClFN3O3S/c17-10-1-2-13(9-15(10)23-16-19-7-3-8-20-16)21-25(22,23)14-6-4-12(18)5-11(14)24-6/h1-9,21H .Physical And Chemical Properties Analysis
“N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide” is a solid compound . It has a molecular weight of 379.793 Da . The InChI code representing its molecular structure is 1S/C16H11ClFN3O3S/c17-10-1-2-13(9-15(10)23-16-19-7-3-8-20-16)21-25(22,23)14-6-4-12(18)5-11(14)24-6/h1-9,21H .Applications De Recherche Scientifique
Enantioselective Fluorination
A study explored the fine-tuning of N-fluorobenzenesulfonamide's reactivity and selectivity in fluorination reactions. By modifying substituents on its phenyl rings, researchers achieved high yields and enantioselectivities in the fluorination of 2-oxindoles using chiral palladium complexes. This highlights the compound's utility in synthesizing fluorinated organic molecules with potential pharmaceutical applications (Fajie Wang et al., 2014).
COX-2 Inhibition for Pain Management
Another study focused on the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, examining their role as cyclooxygenase-2 (COX-2) inhibitors. Introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors, which are crucial for treating conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).
Fluorine's Role in Organic Reactions
Research on fluorinating reagents, including N-fluorodibenzenesulfonamide, demonstrated their effectiveness in generating fluoro spin adducts through radical-mediated reactions. These findings contribute to our understanding of fluorine's role in modifying the reactivity and properties of organic molecules, with implications for developing new materials and reaction methodologies (L. Eberson & O. Persson, 1997).
Imaging Agent Development
A noteworthy application in the development of imaging agents for positron emission tomography (PET) involved synthesizing fluoroethoxy and fluoropropoxy substituted compounds. These compounds demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), highlighting their potential in studying neurodegenerative disorders (C. Fookes et al., 2008).
Antimicrobial and Anticancer Evaluation
Research on 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides evaluated their antimicrobial and anticancer activities. Some derivatives showed significant activity, underscoring the potential of fluorine-containing benzenesulfonamides in developing new therapeutic agents (Mahesh K. Kumar et al., 2014).
Safety and Hazards
The safety information available for “N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O3S/c17-14-10-12(4-7-15(14)24-16-19-8-1-9-20-16)21-25(22,23)13-5-2-11(18)3-6-13/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAQEOXTVFXLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986155.png)
![N-(3-chlorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2986159.png)
![4-[(3-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2986160.png)
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2986161.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2986162.png)

![11-Methyl-13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2986167.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986168.png)


![N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2986173.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2986174.png)
